1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzene derivative, followed by the introduction of difluoromethoxy and trifluoromethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the conversion of functional groups to simpler forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde derivative.
Scientific Research Applications
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromopropyl)-4-methoxybenzene
- 1-(3-Bromopropyl)-4-(trifluoromethoxy)benzene
- 1-(3-Bromopropyl)-4-(difluoromethoxy)benzene
Uniqueness
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene is unique due to the combination of difluoromethoxy and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds.
Properties
Molecular Formula |
C11H10BrF5O2 |
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Molecular Weight |
349.09 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-(difluoromethoxy)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10BrF5O2/c12-5-1-2-7-3-4-8(18-10(13)14)9(6-7)19-11(15,16)17/h3-4,6,10H,1-2,5H2 |
InChI Key |
WXUKBWDERMAPGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)OC(F)(F)F)OC(F)F |
Origin of Product |
United States |
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